molecular formula C10H12O3 B12112686 2-(3-Hydroxy-4-methylphenyl)propanoic acid

2-(3-Hydroxy-4-methylphenyl)propanoic acid

Cat. No.: B12112686
M. Wt: 180.20 g/mol
InChI Key: FLJNIIPLPDDCKB-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylpropanoic acid, characterized by the presence of a hydroxyl group and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pinonic acid with bromine in water, which yields 2-(4-methylphenyl)propanoic acid . This intermediate can then be hydroxylated to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 3-(4-methylphenyl)propanoic acid.

    Reduction: Formation of 2-(3-hydroxy-4-methylphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(3-Hydroxy-4-methylphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-4-methylphenyl)propanoic acid involves its interaction with various molecular targets and pathways. It has been shown to enhance muscle strength and inhibit protein catabolism by modulating the expression of genes involved in glucose and lipid metabolism . The compound’s antioxidant properties also contribute to its biological effects by neutralizing free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:

    2-(4-Methylphenyl)propanoic acid: Lacks the hydroxyl group present in 2-(3-Hydroxy-4-methylphenyl)propanoic acid.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its hydroxyl group enhances its reactivity and potential for forming hydrogen bonds, while the methyl group influences its hydrophobicity and interaction with biological membranes.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3-hydroxy-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12O3/c1-6-3-4-8(5-9(6)11)7(2)10(12)13/h3-5,7,11H,1-2H3,(H,12,13)

InChI Key

FLJNIIPLPDDCKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C(=O)O)O

Origin of Product

United States

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